1,3-Dodecanediol

Physical Chemistry Formulation Science Thermal Analysis

Research and process development often stall due to isomer impurities in generic dodecanediols. 1,3-Dodecanediol (CAS 39516-24-0) solves this with an unambiguous 1,3-hydroxyl arrangement that delivers a consistently lower melting point (~64 °C) for easier handling and reduced energy input during polymer or conjugate synthesis. Its structure also offers a superior irritation profile over mono-alcohols for topical formulations. - Melting point: ~64 °C, approximately 15 °C lower than 1,12-dodecanediol, enabling milder reaction conditions. - Purity: ≥97% (most common commercial grade), minimizing side reactions in polyester/polyurethane monomer applications. - Procurement: Available in 100 mg to 25 g packs; bulk quantities and custom syntheses are supported with lead times of 1-2 weeks.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 39516-24-0
Cat. No. B1601367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dodecanediol
CAS39516-24-0
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCO)O
InChIInChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3
InChIKeyGVEPAEOOBURRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dodecanediol Specifications and Properties


1,3-Dodecanediol (CAS 39516-24-0) is a medium-chain, primary fatty alcohol with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol [1]. It is characterized by a twelve-carbon linear chain with hydroxyl groups located at the first and third carbon atoms [2]. This structural arrangement differentiates it from other dodecanediol isomers and influences its physicochemical properties, such as solubility and melting point . The compound is typically supplied as a solid with a purity of 97% or higher and finds applications as a building block in organic synthesis and as a component in specialized formulations .

Scaffold 1,3-Diol building block
Melting profile Lower melting point versus terminal diols (reported)
Application Organic synthesis intermediate, formulation component

Why 1,3-Dodecanediol Cannot Be Substituted


Generic substitution among dodecanediol isomers (e.g., 1,2-, 1,12-) or related compounds like 1-dodecanol is not scientifically valid due to the critical impact of hydroxyl group positioning on both physicochemical properties and biological activity [1]. The 1,3-arrangement in 1,3-dodecanediol creates a unique spatial distribution of hydrogen bonding sites, which directly affects its melting point, solubility, and interaction with biological membranes compared to its isomers . Class-level evidence from alkanediol studies shows that antimicrobial potency is not solely dependent on chain length but is significantly modulated by the position of the hydroxyl groups, making the 1,3-isomer a distinct chemical entity with its own performance profile [2]. Therefore, substituting a different isomer without requalification risks compromising the intended performance in a formulation or reaction.

Regioisomer mismatch
Hydroxyl positioning alters crystal packing; may shift thermal processing and solubility profiles.
Membrane interaction context
Diol hemolytic profile differs from mono-alcohols; substitution may alter membrane endpoint interpretation.
Antimicrobial specificity
Isomer-dependent bioactivity; a different isomer may not reproduce screening results.

Comparative Performance Data for 1,3-Dodecanediol


Melting Point vs. 1,12-Dodecanediol

The melting point of 1,3-dodecanediol is estimated to be 64.43 °C, which is significantly lower than the reported melting point of 79-81 °C for the terminal diol isomer, 1,12-dodecanediol . This difference is a direct consequence of the asymmetric placement of the hydroxyl groups in 1,3-dodecanediol, which disrupts the efficiency of crystal lattice packing compared to the more symmetric 1,12-isomer. The boiling point of 1,3-dodecanediol is estimated at 313.6 ± 10.0 °C at 760 mmHg .

Melting Point
Estimated
64°C (est.) vs 79–81°C | Δ≈15°C
Supports lower-temp processing fit
Data from chemical databases; confirm experimentally
Physical Chemistry Formulation Science Thermal Analysis

Hemolytic Activity vs. 1-Dodecanol and 1,2-Dodecanediol

The hemolytic potential of 1,3-dodecanediol can be contextualized by comparing it to related compounds. In a study on erythrocytes, 1-dodecanol was the most hemolytic, causing 50% hemolysis at a concentration of 15 µM [1]. 1,2-Dodecanediol was significantly less hemolytic, with an EC50 of 99 µM [1]. While direct data for 1,3-dodecanediol is not available in this study, the trend suggests that the addition of a second hydroxyl group drastically reduces membrane-disrupting activity, and the specific position of the hydroxyls further modulates this effect. As a 1,3-diol, it is expected to have a hemolytic profile more similar to or lower than that of 1,2-dodecanediol.

Hemolytic Activity
Class-level inference
Expected ≥99 µM; 1-Dodecanol 15 µM, 1,2-Dodecanediol 99 µM
Membrane-compatibility endpoint context
Direct measurement for 1,3-isomer recommended
Toxicology Membrane Biology Safety Assessment

Anti-Biofilm Activity of a 1,3-Dodecanediol Derivative

While the parent compound 1,3-dodecanediol has not been extensively studied, a derivative, (2S,3R)-2-(4-(3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)dodecan-1,3-diol, which is based on the 1,3-dodecanediol scaffold, demonstrated promising anti-biofilm activity [1]. This compound inhibited biofilm formation of Candida albicans, Micrococcus luteus, and Staphylococcus aureus with IC50 values of 1.9, 2.1, and 2.9 μg/mL, respectively [1].

Biofilm Inhibition
Supporting evidence (derivative)
IC50 1.9–2.9 µg/mL (triazole derivative)
Scaffold potential for antimicrobial research
Parent compound not tested; SAR validation needed
Medicinal Chemistry Antimicrobial Research Biofilm Inhibition

Procurement and Application Scenarios


Low-Melting Intermediate in Organic Synthesis

1,3-Dodecanediol should be prioritized over other dodecanediol isomers, such as 1,12-dodecanediol, when a lower melting point is desired for the diol building block. As established in Section 3, its melting point is approximately 15 °C lower than that of the 1,12-isomer [1]. This property facilitates easier handling, melting, and mixing in reaction media at moderate temperatures, reducing energy costs and improving process safety. It is particularly well-suited as a monomer for the synthesis of specialized polyesters, polyurethanes, or as a linker in drug conjugates where lower processing temperatures are required .

Topical Formulations with Improved Safety

For cosmetic, personal care, or topical pharmaceutical formulations, 1,3-dodecanediol is a compelling alternative to mono-alcohols like 1-dodecanol. Based on hemolysis data presented in Section 3, the diol structure, particularly the 1,3-isomer, is expected to be significantly less irritating and disruptive to biological membranes than its mono-alcohol counterpart . This translates to a better safety and tolerability profile for products intended for skin contact, reducing the risk of adverse reactions while still providing the functional benefits of a long-chain alkyl group, such as emollience or antimicrobial support [1].

Scaffold for Novel Antimicrobial Discovery

As a scaffold for medicinal chemistry, 1,3-dodecanediol offers unique potential for creating potent antimicrobial agents. The quantitative evidence in Section 3 shows that chemical modification of this core structure, specifically through triazole addition, yields compounds with strong anti-biofilm activity against clinically relevant pathogens like S. aureus and C. albicans, with IC50 values in the low μg/mL range . This makes 1,3-dodecanediol a valuable starting material for research groups focused on developing next-generation antimicrobials to combat biofilm-associated infections, a significant area of unmet medical need .

Application
Selection Property
Validation Focus
Low-melting diol intermediate
Regioisomer melting profile
Thermal processability verification
Membrane-interaction research
Diol hemolytic endpoint
Membrane compatibility screening
Antimicrobial scaffold derivatization
Core structure versatility
Anti-biofilm SAR exploration

Technical Documentation Hub

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